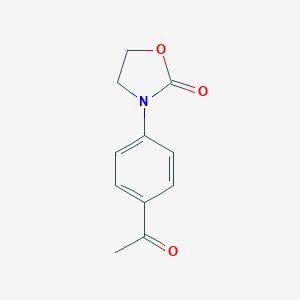

3-(4-Acetylphenyl)-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

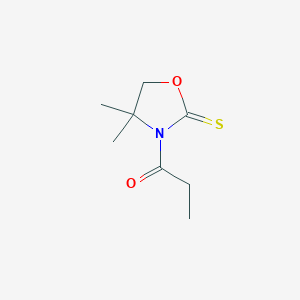

The compound “3-(4-Acetylphenyl)-1,3-oxazolidin-2-one” is a complex organic molecule. It likely contains an oxazolidin-2-one group, which is a type of heterocyclic compound containing a five-membered ring made up of three carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

While specific synthesis methods for “3-(4-Acetylphenyl)-1,3-oxazolidin-2-one” were not found, related compounds are often synthesized through various organic reactions . For instance, 4-Acetylphenyl isocyanate, a related compound, can be synthesized by refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Catalysis

Oxazolidinones, including derivatives like 3-(4-Acetylphenyl)-1,3-oxazolidin-2-one, are extensively used as chiral auxiliaries and synthons in asymmetric synthesis. Gaul and Seebach (2000) demonstrated the utility of valine-derived lithiated oxazolidin-2-ones for enantioselective nucleophilic hydroxymethylation of aldehydes, leading to high yields of enantiopure 1,2-diols Gaul & Seebach, 2000. This highlights the compound's role in producing stereochemically complex molecules.

Synthetic Organic Chemistry Framework

The oxazolidin-2-one ring is a popular heterocycle in synthetic organic chemistry, serving as a scaffold for constructing diverse molecular architectures. Zappia et al. (2007) discussed synthetic approaches for constructing the oxazolidin-2-one ring, underscoring its importance in medicinal chemistry and as a protective group for aminoalcohols Zappia et al., 2007.

Novel Synthesis Methods

Efficient methods for synthesizing oxazolidin-2-ones have been explored, such as the catalytic synthesis of 4-arylidene-1,3-oxazolidin-2-ones, which are crucial in medicinal chemistry for their bioactive properties. Kim et al. (2011) developed a concise one-step synthesis method, demonstrating the versatility and utility of oxazolidinones in drug development Kim et al., 2011.

Biological Activities and Applications

Oxazolidinone derivatives exhibit a range of biological activities, including antibacterial properties. Novel oxazolidin-2-one analogues, such as those investigated by Córdova-Guerrero et al. (2014), show promise in combating methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in addressing antibiotic resistance Córdova-Guerrero et al., 2014.

Chemical Fixation of Carbon Dioxide

The fixation of carbon dioxide into valuable products is a crucial area of research. Xu et al. (2011) reported the synthesis of 4-methylene-1,3-oxazolidin-2-ones from propargylic alcohols, primary amines, and CO2 under supercritical conditions, showcasing the environmental and synthetic utility of oxazolidin-2-ones Xu et al., 2011.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-acetylphenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8(13)9-2-4-10(5-3-9)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYZULHJSPVQDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCOC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365270 |

Source

|

| Record name | 3-(4-acetylphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Acetylphenyl)-1,3-oxazolidin-2-one | |

CAS RN |

103989-12-4 |

Source

|

| Record name | 3-(4-acetylphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)